molecular formula C8H9N3O B3274209 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile CAS No. 60296-04-0

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B3274209
CAS RN: 60296-04-0
M. Wt: 163.18 g/mol
InChI Key: CIZYZUBJNUBRNR-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is 1S/C8H9N3O/c1-5-6(2)10-11(3)8(12)7(5)4-9/h10H,2H2,1,3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a powder that is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties such as boiling point, melting point, solubility, etc.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Pyridines : A study detailed the synthesis of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, which were evaluated for their antibacterial and antitumor activities. The structural elucidation was based on spectral data and elemental analysis (Elewa et al., 2021).

  • Molecular Structure Analysis : Another study focused on the molecular and crystal structure of related compounds, which are valuable for understanding the chemical behavior and potential applications in materials science (Jansone et al., 2007).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Evaluation : Research has demonstrated the synthesis of pyrimidines and condensed pyrimidines with significant antimicrobial evaluation, highlighting the therapeutic potential of such compounds (Abdelghani et al., 2017).

Antioxidant Activities

  • Antioxidant Activity Studies : New fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been synthesized, showing promising antioxidant activities. These studies suggest the potential for these compounds in oxidative stress-related therapeutic applications (Salem et al., 2015).

Novel Synthetic Pathways

  • Enaminones as Building Blocks : The structures of enaminones reacting with malononitrile were revisited, offering a novel route to 2,3-dihydropyridazine-4-carboxylic acids, which are useful intermediates for further chemical transformations (Alnajjar et al., 2008).

Heterocyclic Synthesis

  • Heterocyclic Compounds Synthesis : Synthesis of 3-arylazo-6-oxopyridazin-5-carbonitriles as versatile precursors for condensed arylazopyridazin-6-ones highlights the versatility of similar compounds in synthesizing complex heterocyclic structures with potential biological activity (Al-Mousawi et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5,6-trimethyl-3-oxopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-6(2)10-11(3)8(12)7(5)4-9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZYZUBJNUBRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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